An In-Depth Technical Guide to Aminooxy-PEG3-C2-thiol: A Heterobifunctional Crosslinker for Advanced Bioconjugation
An In-Depth Technical Guide to Aminooxy-PEG3-C2-thiol: A Heterobifunctional Crosslinker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminooxy-PEG3-C2-thiol is a heterobifunctional crosslinking reagent that is gaining prominence in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal aminooxy group and a thiol group connected by a flexible polyethylene glycol (PEG) spacer, enables the sequential and orthogonal ligation of two distinct molecular entities. This guide provides a comprehensive overview of the chemical properties, reaction mechanisms, and applications of Aminooxy-PEG3-C2-thiol, with a focus on its utility in the synthesis of complex biomolecular conjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Detailed experimental protocols and quantitative data are presented to facilitate its practical implementation in the laboratory.
Introduction
Bioconjugation, the covalent joining of two or more molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical sciences.[1] The development of heterobifunctional crosslinkers with distinct reactive groups has been instrumental in advancing this field, allowing for the precise and controlled assembly of complex molecular architectures. Aminooxy-PEG3-C2-thiol has emerged as a versatile tool in this context, offering two orthogonal reactive handles for chemoselective ligations.
The aminooxy group reacts specifically with aldehydes and ketones to form stable oxime bonds, a reaction known for its high chemoselectivity and favorable kinetics under mild, aqueous conditions.[2][3] The thiol group, on the other hand, readily participates in Michael addition reactions with maleimides or forms stable linkages with various metal surfaces.[4] The polyethylene glycol (PEG) linker enhances the aqueous solubility of the molecule and the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of the final product.[5]
Chemical Properties and Specifications
Aminooxy-PEG3-C2-thiol, also known as Aminooxy-PEG3-thiol, is commercially available, often as a hydrochloride salt.[6] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C8H19NO4S | [6] |
| Molecular Weight | 225.3 g/mol | [6] |
| CAS Number | 1200365-63-4 | [6] |
| Appearance | Varies (often a solid or semi-solid) | N/A |
| Solubility | Soluble in aqueous solutions and common organic solvents like DMSO and DMF. | [7] |
Core Applications
The unique bifunctional nature of Aminooxy-PEG3-C2-thiol makes it a valuable reagent in several advanced applications:
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[8][9] Aminooxy-PEG3-C2-thiol serves as a versatile PEG-based linker for the synthesis of PROTACs.[4][8] One end of the linker can be conjugated to a ligand for the target protein, while the other end is attached to a ligand for an E3 ligase, effectively bridging the two entities. The PEG component of the linker can enhance the solubility and cell permeability of the PROTAC molecule.[5]
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug.[6][10] Aminooxy-PEG3-C2-thiol can be employed in the synthesis of ADCs. For instance, the aminooxy group can be used to conjugate the linker to an aldehyde-functionalized cytotoxic payload, while the thiol group can react with a maleimide-functionalized antibody, or vice versa. This allows for the precise attachment of the drug to the antibody.
Bioconjugation and Surface Modification
The orthogonal reactivity of the aminooxy and thiol groups allows for the sequential conjugation of different molecules, such as peptides, oligonucleotides, and fluorescent dyes.[11] The thiol group can also be used to anchor the linker and its conjugates to gold surfaces and other metal nanoparticles.[7]
Experimental Protocols
The successful use of Aminooxy-PEG3-C2-thiol in bioconjugation relies on carefully controlled reaction conditions to ensure the chemoselective and efficient formation of the desired linkages. Below are detailed protocols for the two key ligation reactions.
Oxime Ligation (Aminooxy-Aldehyde/Ketone Coupling)
This reaction forms a stable oxime bond between the aminooxy group of the linker and a carbonyl group on the target molecule.[12]
Materials:
-
Molecule containing an aldehyde or ketone group (Molecule A)
-
Aminooxy-PEG3-C2-thiol
-
Reaction Buffer: 0.1 M sodium acetate, 1.5 M NaCl, pH 5.5[12]
-
Aniline (optional, as a catalyst)[2]
-
Anhydrous DMSO or DMF (for dissolving reagents if necessary)
-
Purification system (e.g., Sephadex G-25 column or ultrafiltration vials)[12]
Procedure:
-
Preparation of Reactants:
-
Dissolve Molecule A in the Reaction Buffer to a final concentration of 20-100 µM.[12]
-
Prepare a stock solution of Aminooxy-PEG3-C2-thiol (e.g., 10 mM) in water, DMSO, or DMF.
-
-
Ligation Reaction:
-
Purification:
-
Purify the resulting conjugate (Molecule A-oxime-PEG3-C2-thiol) from excess reagents using a desalting column (e.g., Sephadex G-25) or by ultrafiltration.[12]
-
Thiol-Maleimide Ligation
This reaction forms a stable thioether bond between the thiol group of the linker-conjugate and a maleimide-functionalized molecule.[4]
Materials:
-
Molecule A-oxime-PEG3-C2-thiol (from the previous step)
-
Maleimide-functionalized molecule (Molecule B)
-
Reaction Buffer: pH 7.0-7.5 buffer (e.g., PBS, Tris, or HEPES). Avoid buffers containing thiols.
-
TCEP (tris(2-carboxyethyl)phosphine) (optional, for reducing any disulfide bonds)
-
Anhydrous DMSO or DMF (for dissolving reagents if necessary)
-
Purification system (e.g., Sephadex G-25 column or ultrafiltration vials)[4]
Procedure:
-
Preparation of Reactants:
-
Dissolve the purified Molecule A-oxime-PEG3-C2-thiol in the Reaction Buffer.
-
Prepare a stock solution of the maleimide-functionalized Molecule B (e.g., 10 mM) in anhydrous DMSO or DMF.
-
-
Ligation Reaction:
-
To the solution of Molecule A-oxime-PEG3-C2-thiol, add the stock solution of Molecule B to achieve a 10-20 fold molar excess of the maleimide.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C. To prevent the oxidation and dimerization of the thiol, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
-
-
Purification:
-
Purify the final conjugate (Molecule A-oxime-PEG3-C2-thioether-Molecule B) from unreacted reagents using a desalting column or by ultrafiltration.[4]
-
Quantitative Data and Stability
The stability of the formed linkages is a critical factor in the performance of the final bioconjugate.
| Linkage Type | Stability Characteristics | Half-life (t1/2) | Reference(s) |
| Oxime | Generally stable under physiological conditions (pH 7.4). More stable than hydrazones. | Can be on the order of days to months depending on the specific structure and conditions. | [10] |
| Thioether (from Thiol-Maleimide) | Highly stable under physiological conditions. | Very long, generally considered a permanent linkage. | [4] |
Visualizing Workflows with Graphviz
The following diagrams illustrate the logical flow of bioconjugation and PROTAC synthesis using Aminooxy-PEG3-C2-thiol.
Caption: Sequential bioconjugation using Aminooxy-PEG3-C2-thiol.
Caption: Synthesis of a PROTAC using Aminooxy-PEG3-C2-thiol.
Conclusion
Aminooxy-PEG3-C2-thiol is a powerful and versatile heterobifunctional crosslinker that enables the precise and efficient synthesis of complex bioconjugates. Its orthogonal reactive groups, coupled with the beneficial properties of the PEG spacer, make it an invaluable tool for researchers and drug development professionals. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, scientists can effectively leverage this reagent to advance their research in targeted therapeutics, diagnostics, and fundamental biological studies.
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. biotium.com [biotium.com]
- 4. researchgate.net [researchgate.net]
- 5. Antibody Drug Conjugates | BroadPharm [broadpharm.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Advancing Nitrile-Aminothiol Strategy for Dual and Sequential Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biotium.com [biotium.com]
- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
